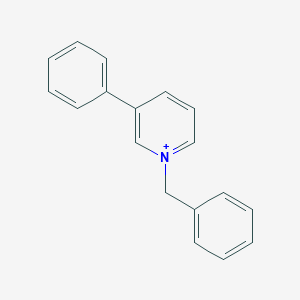

1-Benzyl-3-phenylpyridinium

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H16N+ |

|---|---|

Molecular Weight |

246.3g/mol |

IUPAC Name |

1-benzyl-3-phenylpyridin-1-ium |

InChI |

InChI=1S/C18H16N/c1-3-8-16(9-4-1)14-19-13-7-12-18(15-19)17-10-5-2-6-11-17/h1-13,15H,14H2/q+1 |

InChI Key |

VRBJMGMJPXCJSU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 3 Phenylpyridinium and Its Derivatives

Strategies for Pyridinium (B92312) Cation Formation

The construction of the pyridinium cation is the cornerstone of synthesizing 1-benzyl-3-phenylpyridinium. Several general methodologies have been developed to achieve this, each offering distinct advantages in terms of substrate scope and reaction conditions.

Quaternization Reactions of Pyridine (B92270) Derivatives

The most direct method for the synthesis of this compound is the quaternization of 3-phenylpyridine (B14346). uiowa.eduzjut.edu.cn This reaction involves the addition of a benzyl (B1604629) group to the nitrogen atom of the pyridine ring. wikipedia.org Typically, this is achieved by reacting 3-phenylpyridine with a benzyl halide, such as benzyl bromide or benzyl chloride. uiowa.eduwiley.com The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide, leading to the formation of the desired pyridinium salt. wikipedia.org This process is a type of N-alkylation. uiowa.edu The reaction is often carried out in a suitable solvent, and in some cases, the presence of a silver salt like silver perchlorate (B79767) can facilitate the reaction. clockss.org

| Reactants | Reaction Type | Product |

|---|---|---|

| 3-Phenylpyridine and Benzyl Halide | N-Alkylation (Quaternization) | This compound Halide |

Synthesis from Pyrylium (B1242799) Salts via Nucleophilic Ring Transformations (SN(ANRORC) Mechanism)

An alternative and powerful strategy for constructing pyridinium salts involves the use of pyrylium salts as precursors. researchgate.netsemanticscholar.org Pyrylium salts are six-membered heterocyclic cations containing an oxygen atom and are highly reactive towards nucleophiles. semanticscholar.org The reaction of a pyrylium salt with a primary amine, such as benzylamine, leads to the formation of a pyridinium salt. clockss.orgrsc.org

This transformation often proceeds through a mechanism known as SN(ANRORC), which stands for Nucleophilic Substitution via Addition of the Nucleophile, Ring Opening, and Ring Closure. researchgate.netresearchgate.netnih.gov The mechanism involves the initial nucleophilic attack of the primary amine on the pyrylium ring, followed by the opening of the oxygen-containing ring. Subsequent recyclization through the nitrogen atom and elimination of a water molecule yields the stable pyridinium ring. researchgate.netresearchgate.net This method is particularly useful for synthesizing a wide variety of substituted pyridinium salts that might be difficult to access through direct quaternization. clockss.org

Addition at the Nitrogen Atom

The fundamental process of forming the this compound cation is the addition of a benzyl group to the nitrogen atom of 3-phenylpyridine. wikipedia.org This reaction is a classic example of nucleophilic attack by the nitrogen's lone pair on an electrophilic carbon. Lewis acids can readily add to the nitrogen atom of pyridine to form pyridinium salts. wikipedia.org The reaction with alkyl halides, in this case a benzyl halide, results in the alkylation of the nitrogen atom, creating a positive charge within the ring. wikipedia.org This positive charge significantly alters the reactivity of the pyridine ring, making it more susceptible to both oxidation and reduction. wikipedia.org

Ring Opening and Recyclization Strategies

Ring opening and recyclization strategies provide another avenue for the synthesis of pyridinium salts. researchgate.netnih.gov These methods can involve the transformation of other heterocyclic systems into the pyridinium ring. For example, the Zincke reaction involves the reaction of a pyridine with 1-chloro-2,4-dinitrobenzene (B32670) to form an N-(2,4-dinitrophenyl)pyridinium salt. nih.gov This intermediate can then react with an aniline, leading to a new N-arylpyridinium salt through a process of nucleophilic attack, ring opening, and subsequent ring closure. nih.gov While the classic Zincke reaction is used for N-arylation, analogous ring-opening and closing sequences can be envisioned for the synthesis of N-benzyl derivatives. chemrxiv.org More recent developments have explored the nucleophilic recyclization of pyridinium salts themselves to create new substituted pyridines, demonstrating the dynamic nature of these heterocyclic systems. acs.org N-alkyl pyridinium salts can undergo cyclization reactions, which upon heating with a base, can lead to ring-opened intermediates that subsequently recyclize to form different heterocyclic structures. researchgate.net

Specific Synthetic Routes to the this compound Core

While the general strategies outlined above are applicable, the most direct and commonly employed method for the synthesis of the this compound core is the quaternization of 3-phenylpyridine with a suitable benzylating agent.

A typical procedure would involve reacting 3-phenylpyridine with benzyl bromide in a solvent like acetonitrile (B52724) or a higher boiling point solvent. The reaction progress can be monitored, and upon completion, the product, this compound bromide, often precipitates from the reaction mixture or can be isolated by crystallization. The counter-ion (in this case, bromide) can be exchanged for other anions if desired.

For instance, the synthesis of related N-benzylpyridinium salts has been achieved by reacting the corresponding pyridine with benzyl bromide. uiowa.edu Similarly, the synthesis of benzyl 3-phenylpropiolates has been accomplished using benzyl halides in copper(I)-catalyzed reactions, demonstrating the reactivity of benzyl halides in forming new bonds. researchgate.net The formation of N-benzylpyridinium salts is also a known outcome when using benzyl alcohols with toluenesulfonyl chloride in pyridine. clockss.org

| Starting Material | Reagent | Key Transformation | Product Core |

|---|---|---|---|

| 3-Phenylpyridine | Benzyl Bromide | Quaternization | This compound |

| 2,4-Diphenylpyrylium Salt | Benzylamine | SN(ANRORC) | 1-Benzyl-2,4-diphenylpyridinium |

Introduction of Benzyl Substituents at the N1 Position

The introduction of a benzyl group at the N1 position of the pyridine ring is a fundamental quaternization reaction. This process transforms the neutral pyridine derivative into a positively charged pyridinium salt. The most common method for this N-benzylation is a nucleophilic substitution reaction, often referred to as the Menshutkin reaction, where the nitrogen atom of the pyridine acts as the nucleophile.

The synthesis typically involves reacting a pre-functionalized pyridine, in this case, 3-phenylpyridine, with a substituted or unsubstituted benzyl halide (e.g., benzyl bromide or benzyl chloride). nih.gov The reaction is generally carried out in a suitable solvent, and the final pyridinium salt often precipitates from the reaction mixture or is isolated after removal of the solvent. nih.gov For example, novel edaravone-N-benzyl pyridinium derivatives were synthesized via N-benzylation using various substituted benzyl bromides in dimethylformamide (DMF). nih.gov This direct alkylation is a versatile and widely used strategy for preparing a variety of N-substituted pyridinium salts. rsc.org

Introduction of Phenyl Substituents at the C3 Position

Placing a phenyl group at the C3 position of the pyridine ring is a more complex task than N-alkylation due to the inherent electronic properties of the pyridine ring, which make it electron-deficient and less susceptible to electrophilic substitution, particularly at the C3 and C5 positions. wiley.com Direct C-H functionalization at the meta-position (C3) is challenging. wiley.com

Modern synthetic strategies to achieve this transformation often rely on transition-metal-catalyzed cross-coupling reactions. A common precursor for these methods is a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine). Using catalysts, such as palladium complexes, a Suzuki-Miyaura coupling can be performed with phenylboronic acid to form the C-C bond at the C3 position. Another approach involves a palladium-catalyzed meta-C−H arylation of pyridine itself using aryl halides, where a ligand like 1,10-phenanthroline (B135089) can direct the functionalization to the C3 position. wiley.com While direct functionalization is an active area of research, coupling reactions with pre-functionalized pyridines remain a robust and common method for creating 3-arylpyridines.

Anion Exchange Metathesis for Counterion Variation

The properties of pyridinium salts, which are a class of ionic liquids (ILs), can be significantly altered by changing the counterion. Anion exchange metathesis is the standard procedure for achieving this variation. rsc.org This process typically involves a two-step synthesis: first, the pyridinium cation is formed with a halide anion (e.g., bromide or iodide) via alkylation, and second, this halide is exchanged for a different anion. rsc.orgmdpi.com

The metathesis reaction is performed by dissolving the initial pyridinium halide salt in a solvent and adding a salt containing the desired new anion, such as a sodium, lithium, or ammonium (B1175870) salt. mdpi.commdpi.com For instance, pyridinium bromide salts can be converted to their hexafluorophosphate (B91526) (PF₆⁻) analogues by reaction with ammonium hexafluorophosphate in methanol. mdpi.com This technique allows for the synthesis of a wide array of pyridinium salts with tailored properties by varying the anion. The choice of anion can influence solubility, thermal stability, and other physicochemical characteristics of the final compound. mdpi.commdpi.com This method is not only convenient for replacing halides but also effective in removing halide impurities. researchgate.net

| Starting Salt | Reagent for Exchange | Final Salt Anion | Reference |

|---|---|---|---|

| [bmpy][Cl] (1-Butyl-4-methylpyridinium chloride) | LITFSI (Lithium bis(trifluoromethanesulfonyl)imide) | TFSI⁻ | mdpi.com |

| [bmpy][Cl] (1-Butyl-4-methylpyridinium chloride) | NaBF₄ (Sodium tetrafluoroborate) | BF₄⁻ | mdpi.com |

| Pyridinium Bromide Salts | Ammonium Hexafluorophosphate | PF₆⁻ | mdpi.com |

| Halogenated Pyridinium Salts (Iodide) | Excess Metal Salts (e.g., KPF₆, NaBF₄) | PF₆⁻, BF₄⁻ | nih.gov |

Advanced Functionalization and Derivatization Techniques

Beyond the core synthesis, advanced techniques allow for the fine-tuning of the this compound structure to create diverse analogues with specific properties.

Modification of Benzyl and Phenyl Moieties

The functionalization of the benzyl and phenyl rings provides a powerful tool for creating structural diversity. This is typically achieved not by modifying the final pyridinium product, but by using appropriately substituted starting materials during the synthesis.

| Pyridine Core | Benzylation Reagent | Resulting N-Benzyl Substituent | Reference |

|---|---|---|---|

| Edaravone-linked Pyridine | 4-Fluorobenzyl bromide | 4-Fluorobenzyl | nih.gov |

| Edaravone-linked Pyridine | 4-Chlorobenzyl bromide | 4-Chlorobenzyl | nih.gov |

| Edaravone-linked Pyridine | 4-Methylbenzyl bromide | 4-Methylbenzyl | nih.gov |

| Coumarin-linked Pyridine | 2-Fluorobenzyl bromide | 2-Fluorobenzyl | frontiersin.org |

| Coumarin-linked Pyridine | 2,4-Dichlorobenzyl bromide | 2,4-Dichlorobenzyl | frontiersin.org |

Reactivity and Mechanistic Insights of 1 Benzyl 3 Phenylpyridinium Systems

Fundamental Reactivity of Pyridinium (B92312) Cations

The chemical behavior of 1-benzyl-3-phenylpyridinium is fundamentally governed by the electrophilic nature of the pyridinium ring system. This inherent electron deficiency makes the cation a target for various nucleophilic and reductive transformations.

Nucleophilic Attack and Adduct Formation

The positively charged pyridinium ring is highly susceptible to attack by nucleophiles. This reactivity is a cornerstone of pyridinium chemistry, leading to the formation of a range of adducts. Nucleophilic attack can occur at the electron-deficient C2, C4, or C6 positions of the pyridine (B92270) ring. For instance, potent nucleophiles like organolithium reagents are known to add to the pyridinium system; phenyllithium (B1222949) has been shown to react with N-benzylpyridinium chloride, targeting the pyridine ring. cdnsciencepub.com

Even radical anions can act as nucleophiles. An unprecedented degenerate ring transformation of N-benzylpyridinium salts is triggered by the superoxide (B77818) radical anion (O2•−), which initiates a cascade involving ring opening and subsequent 6π-electrocyclization to reconstruct a new pyridine core. chinesechemsoc.org This process highlights how nucleophilic addition can lead to complex molecular rearrangements. The general susceptibility to nucleophiles is a key feature of the pyridinium cation's reactivity.

| Nucleophile | Pyridinium System | Reaction Type | Resulting Structure/Process | Reference |

|---|---|---|---|---|

| Phenyllithium | N-Benzylpyridinium chloride | Nucleophilic Addition | Addition to the pyridine ring | cdnsciencepub.com |

| Superoxide Radical Anion (O2•−) | N-Benzylpyridinium salts | Nucleophilic Attack / Ring Transformation | C2-arylated nicotinaldehydes | chinesechemsoc.org |

| Ammoniumyl Radical | Generic Arene (activated) | Radical Addition to π-system | Aromatic C-H Amination |

Reductive Single-Electron Transfer Processes

Pyridinium salts are notable for their ability to act as electron acceptors, facilitating reductive single-electron transfer (SET) processes. researchgate.net This property allows them to serve as convenient precursors for generating radical species under mild conditions. researchgate.netacs.org The reduction can be initiated photochemically, often using transition metal photocatalysts like ruthenium or iridium complexes, or through other reductive methods. acs.orgrsc.orgacs.org

Upon accepting a single electron, the pyridinium cation is converted into a neutral pyridinyl radical. This radical species is often an intermediate that can undergo subsequent fragmentation or participate directly in further reactions. rsc.org The reduction potential of pyridinium salts can be tuned by substituents and influenced by additives. For example, studies on NAD+ analogues, such as 1-benzyl-4-phenylnicotinamidinium ion, have shown that complexation with metal ions like Sc³⁺ can cause a significant positive shift in the one-electron reduction potential, thereby enhancing the rate of electron-transfer reduction. nih.gov This tunability makes pyridinium salts versatile components in redox chemistry.

Radical Chemistry Involving this compound as Precursors or Intermediates

The ability of pyridinium salts to undergo SET processes makes them valuable precursors in radical chemistry. By modifying the substituents on the nitrogen atom, a variety of carbon-, nitrogen-, and oxygen-centered radicals can be generated and utilized in synthesis.

Generation of Carbon-, Nitrogen-, and Oxygen-Centered Radicals

N-functionalized pyridinium salts are versatile platforms for radical generation. researchgate.netacs.org

Carbon-Centered Radicals: The N-benzyl group in the title compound is a precursor to the benzyl (B1604629) radical. Reductive SET to a 1-benzylpyridinium salt generates a neutral radical intermediate, which can then undergo fragmentation of the N-C(benzyl) bond to release a benzyl radical. rsc.orgbeilstein-journals.org The stability of the benzyl radical, which is delocalized by the adjacent phenyl ring, facilitates this fragmentation. masterorganicchemistry.com

Nitrogen-Centered Radicals: While the parent this compound does not directly generate an N-radical, its derivatives can. N-aminopyridinium salts are effective precursors for N-centered amidyl radicals. rsc.orgchemrxiv.org Reductive cleavage of the N-N bond in these salts produces the corresponding amidyl radical, which can be used in a variety of C-N bond-forming reactions. chemrxiv.org

Oxygen-Centered Radicals: Similarly, N-alkoxypyridinium salts serve as precursors for oxygen-centered radicals. mdpi.com Photoredox-catalyzed reduction of these salts leads to N-O bond cleavage, generating alkoxyl radicals under mild conditions. wiley.com These highly reactive radicals can participate in processes like C(sp³)–H functionalization. wiley.com

| Precursor Type | Radical Generated | Generation Method | Reference |

|---|---|---|---|

| N-Benzylpyridinium Salt | Benzyl Radical (Carbon-centered) | Reductive SET / N-C bond fragmentation | rsc.orgbeilstein-journals.org |

| N-Aminopyridinium Salt | Amidyl Radical (Nitrogen-centered) | Reductive SET / N-N bond cleavage | rsc.orgchemrxiv.org |

| N-Alkoxypyridinium Salt | Alkoxyl Radical (Oxygen-centered) | Reductive SET / N-O bond cleavage | mdpi.comwiley.com |

Applications in Intermolecular and Intramolecular Radical Reactions

The radicals generated from pyridinium salt precursors have been widely applied in both intermolecular and intramolecular contexts.

Intermolecular Reactions: Radicals derived from pyridinium salts are key intermediates in the difunctionalization of alkenes. bohrium.com For example, N-aminopyridinium salts have been used as bifunctional reagents in the 1,2-aminopyridylation of electron-rich alkenes under photoredox catalysis. rsc.org Benzyl radicals generated from salts like 1-benzyl-2,4,6-triphenylpyridinium (B226668) have been used for the deaminative benzylation of tetrahydroisoquinolines. beilstein-journals.org

Intramolecular Reactions: Appropriately substituted pyridinium salts can undergo intramolecular radical cyclization to construct complex polyheterocyclic systems. nih.govbeilstein-journals.org In a notable example, o-bromophenyl-substituted pyrrolylpyridinium salts, upon treatment with a radical initiator system like (TMS)₃SiH/AIBN, undergo intramolecular cyclization to furnish pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons in good yields. nih.govbeilstein-journals.orgdoaj.org This strategy provides a powerful method for assembling fused ring systems that are otherwise difficult to access. beilstein-journals.org

Cycloaddition Reactions of Pyridinium Betaines and Ylides

Derivatives of pyridinium cations, specifically pyridinium betaines and ylides, are valuable partners in various cycloaddition reactions. These reactions leverage the dipolar character of the pyridinium derivatives to construct heterocyclic scaffolds.

Pyridinium ylides, which can be generated from the corresponding pyridinium salts, act as 1,3-dipoles in Huisgen-type cycloadditions. clockss.orgorganic-chemistry.org These [3+2] cycloaddition reactions with dipolarophiles such as alkenes and alkynes are a powerful method for synthesizing five-membered heterocycles. researchgate.netrsc.org For instance, the reaction of pyridinium ylides with 3-alkenyl oxindoles yields spirocyclic oxindoles with high diastereoselectivity. rsc.org More recently, photoinduced [3+2] cycloadditions of N-N pyridinium ylides have been developed, proceeding through triplet diradical intermediates to afford ortho-pyridyl lactam structures. kaist.ac.krnih.gov

Pyridinium betaines, such as 1-benzyl-3-oxidopyridinium (derived from the hydroxylation of a 1-benzyl-3-halopyridinium salt), participate in cycloadditions as extended dipoles. They are well-known to undergo (5+2) cycloadditions with electron-deficient alkenes to produce 8-azabicyclo[3.2.1]octane derivatives, which are core structures in tropane (B1204802) alkaloids. researchgate.netrsc.orgresearchgate.net The reaction of 1-benzyl-3-oxidopyridinium with allyl alcohol proceeds via a (5+2) cycloaddition followed by an intramolecular oxy-Michael addition to yield a tricyclic product. rsc.org These cycloaddition pathways underscore the synthetic versatility of the pyridinium framework in building molecular complexity.

| Pyridinium Derivative | Reaction Type | Reaction Partner (Dipolarophile) | Product Class | Reference |

|---|---|---|---|---|

| Pyridinium Ylide | [3+2] Cycloaddition | 3-Alkenyl Oxindoles | Spirocyclic Oxindoles | rsc.org |

| N-N Pyridinium Ylide | Photoinduced [3+2] Cycloaddition | Alkenes | Ortho-pyridyl Lactams | kaist.ac.krnih.gov |

| 1-Benzyl-3-oxidopyridinium (Betaine) | (5+2) Cycloaddition | Acrylates / Alkenes | 8-Azabicyclo[3.2.1]octenones (Tropanes) | researchgate.netrsc.org |

| 1-Benzyl-3-oxidopyridinium (Betaine) | (5+2) Cycloaddition / Michael Addition | Allyl Alcohol | Tricyclic ether | rsc.org |

(5+2) Cycloadditions of Oxidopyridinium Betaines (e.g., 1-benzyl-3-oxidopyridinium)

Oxidopyridinium betaines, such as 1-benzyl-3-oxidopyridinium, are versatile intermediates in the construction of nitrogen-containing bridged heterocyclic scaffolds. rsc.org These betaines readily undergo (5+2) cycloaddition reactions with various dipolarophiles, providing a direct route to seven-membered ring systems. wiley.com The reaction of 1-benzyl-3-oxidopyridinium, generated in situ from the corresponding pyridinium salt, with electron-deficient alkenes proceeds to form bicyclic adducts. rsc.orgresearchgate.net

For instance, the reaction of 1-benzyl-3-oxidopyridinium with acrylonitrile (B1666552) has been shown to produce both exo and endo diastereomers of the corresponding cycloadducts. researchgate.net Specifically, the reaction yields the exo isomer, 2-benzyl-3-phenyl-8-azabicyclo[3.2.1]oct-3-en-6-one, and the endo isomer in significant yields. researchgate.net These cycloaddition reactions are often highly regioselective and can exhibit diastereoselectivity depending on the nature of the dipolarophile and reaction conditions. clockss.org The utility of this methodology is highlighted in the synthesis of natural product skeletons, such as the tropane core. researchgate.net

A study by Chavignon et al. demonstrated that the reaction of 1-benzyl-3-oxidopyridinium with allyl alcohol leads to a tricyclic product in 70% yield through a sequential (5+2) cycloaddition and intramolecular oxy-Michael addition. rsc.org Furthermore, a three-component reaction involving 1-benzyl-3-oxidopyridinium, ethanol, and acrolein afforded a similar tricyclic product with high diastereoselectivity. rsc.org The reactivity of these betaines can be influenced by the substituent at the 1-position; for example, those bearing an electron-withdrawing group are highly versatile 1,3-dipolar reagents. rsc.org

| Dipolarophile | Product(s) | Yield (%) | Reference |

| Acrylonitrile | exo- and endo-cycloadducts | 54% (exo), 36% (endo) | researchgate.net |

| Allyl alcohol | Tricyclic product via subsequent intramolecular reaction | 70% | rsc.org |

| Benzyne | Bicyclic adduct | 35% | rsc.org |

Dipolar Cycloaddition Routes to Complex Heterocycles

1,3-Dipolar cycloadditions are a powerful tool for the synthesis of five-membered heterocycles. wikipedia.org Pyridinium ylides, which can be generated from this compound salts, act as 1,3-dipoles and react with a variety of dipolarophiles to form complex heterocyclic systems. researchgate.net These reactions provide a regio- and stereoselective pathway to a diverse range of nitrogen-containing compounds. wikipedia.org The reaction between a 1,3-dipole and a dipolarophile is a concerted process that leads to the formation of a five-membered ring. wikipedia.org

The versatility of this approach is demonstrated by the wide array of dipolarophiles that can be employed, including alkenes and alkynes, leading to the synthesis of various heterocyclic frameworks. wikipedia.orgresearchgate.net The generation of the pyridinium ylide in situ, followed by its reaction with a dipolarophile, is a common strategy in multicomponent reactions to build molecular complexity in a single step. researchgate.netnih.gov For example, the reaction of pyridinium ylides with electron-poor alkynes or alkenes is a significant method for synthesizing indolizines with electron-withdrawing groups. researchgate.net

Reactivity of Pyridinium Ylides

Pyridinium ylides are generated by the deprotonation of a carbon atom attached to the nitrogen of a pyridinium salt. researchgate.net In the case of systems derived from this compound, the ylide can be formed by deprotonation of the benzylic methylene (B1212753) group. These ylides are versatile intermediates in organic synthesis, acting as nucleophiles or 1,3-dipoles. researchgate.net Their stability and reactivity are influenced by the substituents on both the pyridine ring and the ylidic carbon. researchgate.net

The reactivity of pyridinium ylides allows them to participate in a variety of transformations, including Michael additions, cycloadditions, and rearrangements, leading to the formation of a wide range of heterocyclic compounds such as indolizines, cyclopropanes, and dihydrofurans. researchgate.net The generation of vinyl pyridinium ylides from the bromo isomerized Morita-Baylis-Hillman adduct of isatin (B1672199) and pyridine derivatives, followed by a 1,5-electrocyclization, provides a novel route to spirodihydroindolizine oxindoles. sci-hub.se

| Reaction Type | Reactant(s) | Product Type | Reference |

| 1,3-Dipolar Cycloaddition | Pyridinium ylide + Alkyne | Indolizine | researchgate.netmdpi.com |

| 1,5-Electrocyclization | Vinyl pyridinium ylide | Spirodihydroindolizine oxindole | sci-hub.se |

| Michael Addition | Pyridinium ylide + Electron-poor alkene | Michael adduct | researchgate.net |

Reactions with Organometallic Reagents

The interaction of pyridinium salts with organometallic reagents provides a pathway for the functionalization of the pyridine ring. These reactions often involve nucleophilic addition to the pyridinium ring, leading to dihydropyridine (B1217469) intermediates that can be further transformed.

Interactions with Phenyllithium and Grignard Reagents

The reaction of N-benzylpyridinium chloride with phenyllithium has been studied, demonstrating the susceptibility of the pyridinium ring to nucleophilic attack. cdnsciencepub.com The reaction typically involves the addition of the phenyllithium to the 2- or 4-position of the pyridine ring. cdnsciencepub.comwikipedia.org In the case of 3-substituted pyridines, the position of attack is influenced by the nature of the substituent. researchgate.netresearchgate.net For instance, the reaction of phenyllithium with 3-alkylpyridines can yield a mixture of 2,3- and 2,5-disubstituted products. cdnsciencepub.com

Similarly, Grignard reagents can react with pyridinium systems. masterorganicchemistry.commnstate.edu These reactions offer a route to introduce alkyl or aryl groups onto the pyridine ring. nih.govacs.org The reaction of pyridylsulfonium salts with Grignard reagents has been shown to be an effective method for the synthesis of bis-heterocycles, including bipyridines. nih.gov

| Organometallic Reagent | Substrate | Product Type | Reference |

| Phenyllithium | N-Benzylpyridinium chloride | Phenylated dihydropyridine | cdnsciencepub.com |

| Phenyllithium | 3-Alkylpyridine | 2-Phenyl-3-alkylpyridine / 2-Phenyl-5-alkylpyridine | cdnsciencepub.com |

| Grignard Reagent | Pyridylsulfonium salt | Bis-heterocycle | nih.gov |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Nickel-catalyzed)

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. scholaris.canih.gov These methods can be applied to pyridinium derivatives for the synthesis of substituted pyridines. chemrxiv.org For example, nickel-catalyzed cross-electrophile coupling reactions of alkylpyridinium salts with aryl halides provide a direct route to construct new C(sp²)–C(sp³) bonds. chemrxiv.org This approach is notable for its compatibility with a broad range of functional groups and complex molecular scaffolds. chemrxiv.org

The development of nickel-catalyzed asymmetric reductive cross-coupling reactions between vinyl bromides and benzyl chlorides allows for the synthesis of enantioenriched products containing aryl-substituted tertiary allylic stereogenic centers. nih.gov Furthermore, nickel catalysis can be employed in the cross-coupling of 2-fluorobenzofurans with arylboronic acids via the activation of the aromatic C–F bond. beilstein-journals.org

Electrochemical Reactivity and Redox Processes

The electrochemical behavior of pyridinium systems is of significant interest due to their potential applications in various fields, including the development of redox-active materials and electrocatalysis. beilstein-journals.orgbeilstein-journals.org The redox properties of bipyridyl compounds, which are structurally related to this compound, have been extensively studied. nih.gov For instance, 1,1'-dibenzyl-4,4'-bipyridinium dichloride (benzyl viologen) is known to undergo redox cycling. nih.gov

Electrochemical methods can be employed to drive chemical transformations of pyridinium derivatives. For example, the electrochemical reduction of alkylpyridinium salts, catalyzed by nickel, allows for their coupling with aryl halides. chemrxiv.org This electroreductive approach offers a sustainable alternative to traditional methods that rely on stoichiometric chemical reductants. acs.orgresearchgate.net The redox potentials of these compounds are influenced by the nature and position of substituents on the pyridine ring. nih.gov The electrochemical properties of iridium(III) complexes containing phenylpyridine ligands have also been investigated, revealing that the redox processes can be centered on the metal or the ligand depending on the complex's structure. cnr.it

Anodic Oxidation Pathways

The anodic oxidation of N-benzylpyridinium systems is complex and highly dependent on the molecular structure and reaction conditions. The pyridinium ring itself, being electron-deficient, is generally resistant to oxidation. Therefore, anodic processes typically target other sites within the molecule, such as the benzyl or phenyl groups, or proceed through mediated pathways.

Potential anodic oxidation pathways include:

Benzylic C–H Oxidation : The benzylic position (the CH2 group linking the nitrogen to the phenyl ring) is a potential site for oxidation. This can proceed via a hydrogen-atom transfer (HAT) mechanism to form a benzyl radical, which can be further oxidized to a carbocation. beilstein-journals.org This pathway is often facilitated by mediators.

Oxidation of Aryl Rings : While the pyridinium ring is deactivated, the appended phenyl or benzyl rings can undergo oxidation, although this often requires high potentials. The precise pathway would depend on the substitution pattern and the presence of activating groups.

Mediated Oxidation : In many cases, direct electrochemical oxidation is inefficient. Mediators, such as nitroxyl (B88944) radicals (e.g., TEMPO) or other redox-active species, can be oxidized at the anode to form a potent oxidizing agent. rsc.orgmdpi.com This agent then oxidizes the organic substrate in the bulk solution, a process often referred to as indirect electrolysis. For instance, N-alkyl-N-methylanilines have been oxidized to N-alkylformanilides using a nitroxyl mediator, proceeding through an iminium ion intermediate. rsc.org

Shono-Type Oxidation : While classic Shono oxidations involve amides and carbamates leading to N-acyliminium ions, analogous processes can occur in related amine structures. rsc.orgnih.gov The initial step is an electron transfer from the nitrogen-containing substrate, which, for N-benzylpyridinium, is less likely at the already cationic nitrogen. However, oxidation of related tertiary amines can lead to iminium ion intermediates. rsc.org

For this compound specifically, direct oxidation is challenging. It is proposed that under anodic conditions, oxidation would likely occur at the benzylic C-H bond or the phenyl substituent, potentially leading to dimerization or other secondary reactions following the initial electron transfer. nih.gov

Cathodic Reduction Mechanisms

The cathodic reduction of N-substituted pyridinium cations is a well-studied process. These compounds typically undergo two successive one-electron (1-e) reduction steps that are chemically reversible. researchgate.net This behavior is observed in various N-benzylpyridinium derivatives, including those with substituents on the benzyl and pyridinium rings. researchgate.netacs.org

The general mechanism for the cathodic reduction is as follows:

First One-Electron Reduction : The pyridinium cation (Py+) accepts an electron at the cathode to form a neutral pyridinyl radical (Py•). This step neutralizes the positive charge on the pyridinium ring.

Py+ + e− ⇌ Py•

Second One-Electron Reduction : The neutral radical can then accept a second electron at a more negative potential to form a pyridinyl anion (Py−).

Py• + e− ⇌ Py−

Studies on analogous compounds, such as 4-benzoyl-N-benzylpyridinium cations, show two well-separated and reversible 1-e reduction waves in cyclic voltammetry experiments conducted in anhydrous acetonitrile (B52724). researchgate.net The first reduction is associated with the neutralization of the pyridinium ring, while the second corresponds to the formation of the anion. researchgate.net The presence of weak protic acids, like water or alcohols, can affect the second reduction wave by hydrogen-bonding with the two-electron reduced species, shifting its potential closer to the first wave. researchgate.net In some cases, particularly with strong acids, the two waves can merge into an irreversible two-electron reduction.

In the context of this compound, a similar two-step reduction mechanism is expected, where the pyridinium ring is sequentially reduced to a radical and then an anion. The stability of these reduced species determines the chemical reversibility of the process.

Electron Transfer Studies (e.g., one-electron reduction potentials)

Electron transfer studies, particularly the measurement of one-electron reduction potentials (E1/2), provide crucial quantitative data on the redox behavior of N-benzylpyridinium systems. These potentials can be precisely tuned by altering the substituents on the aromatic rings.

Research on 4-benzoyl-N-(p-substituted benzyl)pyridinium cations demonstrates that the reduction potentials can be finely adjusted through substitution on the para-position of the benzyl ring. researchgate.netnasa.gov Although the electronic communication is weaker than for substituents directly on the benzoyl ring, it still allows for predictable tuning of the redox properties. researchgate.net This principle applies to this compound, where substituents on either the benzyl or the 3-phenyl group would modulate the electron density of the pyridinium redox center.

The one-electron reduction potentials of NAD+ analogues, including the structurally similar 1-benzyl-4-phenylnicotinamidinium ion, have also been studied. nih.gov These studies show that complexation with metal ions, such as Sc3+, can lead to a significant positive shift in the one-electron reduction potential. nih.gov

The table below presents illustrative one-electron reduction potential data from related N-benzylpyridinium compounds, demonstrating the influence of substitution.

Table 1. One-Electron Reduction Potentials (E1/2) of Substituted 4-Benzoyl-N-benzylpyridinium Cations in Anhydrous Acetonitrile. researchgate.net

This data illustrates that electron-withdrawing groups on the benzyl ring make the reduction potentials less negative (i.e., easier to reduce), a trend consistent with Hammett linear free-energy relationships. researchgate.net For this compound, a similar systematic tuning of redox potentials would be achievable through substitution on its peripheral rings.

Table of Mentioned Compounds

Spectroscopic and Structural Elucidation of 1 Benzyl 3 Phenylpyridinium Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and 1-benzyl-3-phenylpyridinium compounds are no exception. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of proton and carbon signals, confirming the molecular structure.

1D NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental confirmation of the this compound structure.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For a typical this compound salt, the spectrum would exhibit characteristic signals for the protons on the pyridinium (B92312) ring, the benzyl (B1604629) group, and the phenyl substituent. For instance, in a related compound, 2-benzyl-3-phenylpyridine (B8766714), the benzylic protons (CH₂) appear as a singlet around 4.15 ppm. rsc.org The aromatic protons of the pyridine (B92270) and phenyl rings typically resonate in the downfield region, often between 7.0 and 9.0 ppm. rsc.orgrsc.org The integration of these signals confirms the number of protons in each environment, and the splitting patterns (e.g., doublets, triplets, multiplets) reveal the number of neighboring protons. emerypharma.com

The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of chemically non-equivalent carbon atoms. In the case of 2-benzyl-3-phenylpyridine, the carbon signals are observed across a range, with the benzylic carbon appearing around 41.5 ppm and the aromatic carbons resonating between approximately 121 and 158 ppm. rsc.org The quaternization of the pyridine nitrogen to form the pyridinium salt leads to a downfield shift of the adjacent carbon signals. The use of techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups, as well as quaternary carbons. ugm.ac.id

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Pyridine Note: This table is based on data for 2-benzyl-3-phenylpyridine and serves as an illustrative example. Actual chemical shifts for this compound will vary.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzylic CH₂ | 4.15 (s) | 41.5 |

| Pyridine & Phenyl H | 7.00 - 8.58 (m) | 121.2 - 157.7 |

Data sourced from reference rsc.org. 's' denotes a singlet, and 'm' denotes a multiplet.

Heteronuclear NMR (e.g., ¹¹B, ³¹P, ¹⁹F) for Counterion and Ligand Characterization

When the counterion of the this compound salt contains NMR-active nuclei, heteronuclear NMR becomes a valuable tool for its characterization. Common counterions include tetrafluoroborate (B81430) ([BF₄]⁻), hexafluorophosphate (B91526) ([PF₆]⁻), and halides.

¹⁹F NMR: For counterions like [BF₄]⁻ and [PF₆]⁻, ¹⁹F NMR is highly informative. For example, 1-benzyl-3-cyanopyridinium tetrafluoroborate exhibits a characteristic signal in its ¹⁹F NMR spectrum. rsc.org Similarly, the presence of fluorine-containing substituents on the benzyl or phenyl rings can be confirmed and assigned using ¹⁹F NMR. d-nb.info

³¹P NMR: The hexafluorophosphate anion gives a distinct signal in the ³¹P NMR spectrum, often appearing as a septet due to coupling with the six equivalent fluorine atoms. rsc.org This provides clear evidence for the presence of this counterion. Phosphorus-containing ligands or substituents can also be studied using ³¹P NMR. walisongo.ac.id

¹¹B NMR: The tetrafluoroborate counterion can also be observed using ¹¹B NMR spectroscopy.

The chemical shifts and coupling constants observed in these heteronuclear NMR spectra can also provide insights into ion-pairing and other intermolecular interactions in solution. nsf.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a this compound salt displays a series of absorption bands corresponding to the stretching and bending vibrations of the various bonds within the molecule. The interpretation of these spectra is often aided by comparison with related compounds and computational calculations. mdpi.comresearchgate.net

Key vibrational modes for this compound compounds include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the benzylic CH₂ group are expected in the 2850-3000 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridinium and phenyl rings give rise to a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.net

Ring Breathing Modes: The entire pyridinium ring can undergo "breathing" vibrations, which are often observed in the fingerprint region of the spectrum.

C-H In-plane and Out-of-plane Bending: These vibrations occur at lower frequencies, typically below 1300 cm⁻¹, and are characteristic of the substitution pattern on the aromatic rings. researchgate.net

Counterion Vibrations: If the counterion has characteristic vibrations (e.g., the strong, broad band for the B-F stretch in [BF₄]⁻ around 1050 cm⁻¹ or the P-F stretch in [PF₆]⁻ around 840 cm⁻¹), these will also be present in the spectrum.

Table 2: General FTIR Vibrational Frequency Ranges for Substituted Pyridinium Compounds

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C and C=N Ring Stretching | 1400 - 1650 |

| C-H In-plane Bending | 1000 - 1300 |

| C-H Out-of-plane Bending | 650 - 900 |

These ranges are general and can be influenced by substitution and intermolecular interactions. mdpi.comresearchgate.netresearchgate.netasianpubs.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and transitions within the this compound cation.

The UV-Visible absorption spectrum of this compound compounds in solution typically shows absorption bands in the ultraviolet region, generally between 200 and 400 nm. osi.lvnih.gov These absorptions are attributed to π-π* electronic transitions within the aromatic systems of the pyridinium and phenyl rings. The position and intensity of these absorption maxima can be influenced by the solvent polarity and the specific substitution pattern on the aromatic rings. For instance, N-benzyl pyridinium bromide in acetonitrile (B52724) exhibits an absorption maximum around 285 nm. osi.lv The presence of different counterions generally has a minimal effect on the electronic absorption spectrum of the cation itself. researchgate.net

Some pyridinium compounds are known to be fluorescent, meaning they emit light after being excited by UV radiation. The emission spectrum would provide information about the energy of the excited state and the efficiency of the fluorescence process. The study of both absorption and emission properties is crucial for applications in areas such as photosensitization and the development of fluorescent probes. researchgate.netresearchgate.net

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic structure of this compound compounds. The absorption spectra reveal characteristic bands corresponding to electronic transitions within the molecule.

Studies on related phenylpyridinium systems show that the absorption spectra are influenced by the electronic nature of substituents and the polarity of the solvent. For instance, in various solvents, phenylpyridinium dyes exhibit absorption bands that can be attributed to intramolecular charge transfer (ICT) transitions. nih.gov The position of these bands is sensitive to the solvent environment. researchgate.net In general, the spectra of pyridinium salts feature strong absorptions in the UV region, often associated with π → π* transitions of the aromatic rings. msu.edu For example, iridium complexes containing 2-phenylpyridine (B120327) ligands show intense absorption bands below 300 nm, which are assigned to spin-allowed π → π* transitions of the cyclometalating ligands. researchgate.net The less intense bands observed at longer wavelengths (350–500 nm) are typically a mix of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions. researchgate.netacs.org

Table 1: Representative UV-Vis Absorption Data for Related Phenylpyridinium Systems

| Compound/System | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Phenylpyridinium Styryl Dye (PhSt) | Various | ~30 nm longer λ than MeSt | Intramolecular Charge Transfer | nih.gov |

| Cationic Ir(III) Complexes | Acetonitrile | < 300 | π → π* | researchgate.net |

| Iridium(III) Triazole Complexes | Acetonitrile | 250-350 | 1LC / 1MLCT / 1LL'CT | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The conjugation between the phenyl and pyridinium rings in the this compound cation is a primary determinant of its electronic absorption profile. The benzyl group, while not directly conjugated to the phenylpyridinium system, can influence the electronic environment through inductive effects and by affecting the crystal packing and intermolecular interactions.

Luminescence and Electrochemiluminescence (ECL) Studies

The luminescence properties of this compound and its derivatives are of significant interest, particularly in the context of developing new fluorescent probes and emissive materials.

Phenylpyridinium compounds are known to be fluorescent, and their emission properties are often linked to twisted intramolecular charge transfer (TICT) states. nih.gov The fluorescence quantum yield of these compounds can be dramatically enhanced upon inclusion into host molecules like cucurbiturils, which restrict the rotational freedom responsible for non-radiative decay via the TICT state. nih.govresearchgate.net For example, the binding of a phenylpyridinium styryl dye to cucurbiturils results in a strong enhancement of its fluorescence. nih.gov

Luminescent metal complexes incorporating phenylpyridine ligands are widely studied. Rhenium(I) and Iridium(III) complexes containing phenylpyridine often exhibit bright luminescence. researchgate.netmdpi.com For instance, certain rhenium(I) complexes display orange luminescence with emission maxima around 630 nm, originating from a 3MLCT excited state. mdpi.com Similarly, cationic iridium(III) complexes with 2-phenylpyridine ligands can be highly phosphorescent, with emissions arising from a mixture of 3MLCT and 3LC states. researchgate.net The emission properties, including wavelength and quantum yield, can be finely tuned by modifying the ligands. researchgate.net

Table 2: Luminescence Properties of Related Phenylpyridine Systems

| Compound/System | Emission Type | Key Findings | Reference |

|---|---|---|---|

| Phenylpyridinium Styryl Dye (PhSt) | Fluorescence | Fluorescence enhanced by complexation with cucurbiturils. | nih.gov |

| Rhenium(I) phenanthroline complexes | Luminescence | Orange emission (~630 nm) from 3MLCT state. | mdpi.com |

| Cationic Iridium(III) complexes | Phosphorescence | Emission from mixed 3MLCT/3LC or 3MLCT/3LL'CT states. | researchgate.net |

| Platinum(II) alkynyl complexes | Luminescence | Bright orange-to-red emission in solution. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the characterization of this compound compounds, providing precise mass determination and structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is routinely used to confirm the elemental composition of newly synthesized this compound salts and their derivatives. rsc.org This technique provides highly accurate mass measurements, typically using electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer. acs.orgfigshare.com The molecular ion is observed as [M]+ or, in some cases, as adducts like [M+H]+ or [M+Na]+ depending on the experimental conditions. rsc.org

Fragmentation studies of benzylpyridinium ions, often conducted via collision-induced dissociation (CID) in an ion trap mass spectrometer, reveal characteristic fragmentation patterns. researchgate.net A dominant decay pathway for benzylpyridinium ions is the loss of a neutral pyridine molecule, leading to the formation of a benzyl cation. researchgate.net This fragmentation occurs through a direct bond cleavage. researchgate.net The appearance energies of these fragment ions can be determined and correlated with calculated reaction endothermicities. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is another powerful technique for analyzing pyridinium salts. researchgate.netgoogle.com Benzyl-substituted benzylpyridinium salts have been utilized as "thermometer molecules" in MALDI experiments to measure the internal energy content of ions generated from different matrices. nih.gov In these studies, the survival yields of the molecular ions are measured in matrices like α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB). nih.gov The results indicate that the internal energy transferred to the analyte ion depends on both the matrix material and the laser energy used. nih.gov

Pyridinium-based ionic liquids have also been explored as matrices themselves to improve the identification of proteins and other biomolecules. mdpi.com In some cases, pyridinium derivatives can undergo self-assisted laser desorption/ionization, where the compound itself acts as a reactive matrix, eliminating the need for a separate matrix molecule. google.com

Table 3: Mass Spectrometry Techniques for Benzylpyridinium Compounds

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| HRMS-ESI-TOF | Elemental Composition | Provides accurate mass for molecular ion confirmation. | rsc.orgacs.org |

| MS/MS (CID) | Structural Elucidation | Dominant fragmentation is the loss of the pyridine moiety. | researchgate.net |

| MALDI-TOF | Analyte Internal Energy | Used as "thermometer ions" to probe matrix effects. | nih.gov |

| MALDI | Reactive Matrix | Pyridinium salts can act as matrices or reactive matrices. | google.commdpi.com |

This table is interactive. Click on the headers to sort the data.

X-ray Diffraction Analysis

X-ray diffraction provides the most definitive structural information for crystalline materials, revealing precise details about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Crystal Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional atomic or molecular structure of a compound. uol.deuhu-ciqso.es The analysis of diffraction data yields the precise XYZ coordinates of each atom in the crystal lattice, from which geometric parameters like bond lengths and angles can be calculated. uol.de

For phenylpyridinium derivatives, SC-XRD studies reveal important conformational details. For example, in the crystal structure of a 3-phenylpyridinium salt, the dihedral angle between the two aromatic rings was found to be 23.1 (3)°. researchgate.net In a palladium complex containing a 4-phenylpyridine (B135609) ligand, the pyridine ring is inclined to the phenyl ring by 40.17 (7)°. iucr.org These dihedral angles are crucial as they define the degree of conjugation and steric hindrance within the molecule.

The technique is also invaluable for studying supramolecular assemblies and the effects of non-covalent interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing. researchgate.netiucr.org For air-sensitive or pyrophoric materials, specialized handling techniques are employed to obtain crystal structures safely. ncl.ac.uk The development of time-resolved X-ray diffraction techniques even allows for the structural characterization of short-lived, photo-induced excited states. rsc.org

Table 4: Selected Crystallographic Data for Phenylpyridinium Systems

| Compound/System | Key Structural Feature | Dihedral Angle (Phenyl-Pyridine) | Reference |

|---|---|---|---|

| 3-Phenylpyridinium tetrachloroaurate(III) | Square-planar Au(III) coordination | 23.1 (3)° | researchgate.net |

| Pd(II) complex with 4-phenylpyridine | Distorted square-planar Pd(II) | 34.53 (8)° (imidazole-pyridine) | iucr.org |

| 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one HCl | Half-moon conformation | 40.17 (7)° | iucr.org |

| 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | Monoclinic crystal system | - | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a crucial non-destructive analytical technique used for the solid-state characterization of crystalline materials. americanpharmaceuticalreview.com It provides detailed information about the phase identity, purity, and crystallinity of a sample. ntu.edu.twicdd.com For this compound compounds, which are often synthesized as polycrystalline powders, PXRD serves as a definitive fingerprint for a specific crystalline form or polymorph. americanpharmaceuticalreview.com

The analysis involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered beams as a function of the scattering angle (2θ). ntu.edu.tw The resulting diffraction pattern is unique to a particular crystal structure. ntu.edu.tw The peak positions in the pattern are governed by the Bragg Law and relate to the interplanar spacings (d-values) within the crystal lattice, while the peak intensities are determined by the arrangement of atoms within the unit cell. americanpharmaceuticalreview.com

In the study of this compound salts, PXRD is primarily employed to:

Phase Identification: The experimental PXRD pattern of a newly synthesized batch of a this compound salt is compared with a reference pattern. researchgate.net This reference can be a simulated pattern calculated from single-crystal X-ray diffraction data or a standard pattern from a previously verified pure sample. researchgate.netbohrium.com A match between the experimental and simulated patterns confirms the presence of the desired crystalline phase and its purity. bohrium.com

Polymorph Screening: The existence of different crystalline forms (polymorphism) is common in organic salts. Each polymorph of a this compound compound would produce a distinct PXRD pattern. The technique is therefore essential in identifying and distinguishing between different polymorphs, which may exhibit different physical properties. acs.org

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks are indicative of the degree of crystallinity. ntu.edu.tw Sharp, well-defined peaks suggest a highly crystalline material, whereas broad, diffuse features (a halo pattern) indicate the presence of amorphous or non-crystalline content. icdd.com This is critical for ensuring the reproducibility of the material's properties.

For example, the characterization of coordination polymers containing ligands like 4-phenylpyridine often relies on comparing the experimental PXRD patterns with those simulated from single-crystal data to confirm the phase purity of the bulk sample. bohrium.com This same principle is applied to ensure that the bulk synthesized powder of a this compound compound corresponds to the structure determined by single-crystal X-ray diffraction.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is essential for verifying the empirical formula of a newly synthesized compound like this compound chloride. mdpi.comresearchgate.net By comparing the experimentally measured percentages with the theoretically calculated values based on the proposed molecular formula, researchers can confirm the elemental composition and purity of the compound. researchgate.netacgpubs.org

The theoretical elemental composition of this compound chloride (C₁₈H₁₆ClN) is calculated based on its molecular weight and the atomic weights of its constituent elements. The experimental values are obtained through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are quantified.

The results for this compound chloride are typically presented in a data table, showing a close agreement between the calculated and found values, usually within a ±0.4% margin, which confirms the successful synthesis and purity of the target compound. mdpi.com

Table 1: Elemental Analysis Data for this compound Chloride

Advanced Applications in Chemical Sciences and Materials Research

Catalytic Applications of 1-Benzyl-3-phenylpyridinium and Related Systems

The unique electronic and structural characteristics of the pyridinium (B92312) scaffold, particularly when substituted with aryl and benzyl (B1604629) groups as in this compound, make it a versatile platform for various catalytic applications. These range from its potential use in organocatalysis to its role as a ligand or precursor in metal-based and photoredox catalysis.

Organocatalysis, which utilizes small organic molecules as catalysts, has become a foundational pillar of modern synthesis. mdpi.com Pyridinium derivatives can function within this domain, often engaging in synergistic or cooperative catalysis where two or more catalytic cycles operate in concert to achieve transformations that are otherwise challenging. mdpi.com

Research into cooperative catalysis has demonstrated the power of combining organocatalysis with other catalytic fields like metallocatalysis or photocatalysis. mdpi.comresearchgate.net For instance, the merger of enamine catalysis, often employing chiral secondary amines, with photoredox or metal catalysts has enabled novel asymmetric reactions. mdpi.comacs.org In one strategy, an organocatalyst generates an electron-rich enamine intermediate from an aldehyde, while a photocatalyst generates a radical species. acs.org The subsequent addition of the radical to the enamine merges the two catalytic cycles. mdpi.com While direct applications of this compound as an organocatalyst are not extensively documented, related pyridinium structures are known to act as catalysts or mediators. For example, in a strategy employing cooperative catalysis, lutidine was used to catalytically convert benzyl halides into lutidinium salts, which are more readily reduced by a photocatalyst to generate benzyl radicals for subsequent coupling reactions. acs.org This highlights how the pyridinium core can facilitate radical generation under mild conditions.

Pyridine-containing molecules are ubiquitous as ligands in transition-metal catalysis due to their robust coordination chemistry. researchgate.net Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds and rely heavily on the ligand environment around the metal center, which is often palladium. jyu.fi The general mechanism involves oxidative addition of an organic halide to the metal catalyst, followed by transmetalation with an organoboron species, and finally reductive elimination to yield the product and regenerate the catalyst. jyu.fi

While this compound is a salt, the underlying 3-phenylpyridine (B14346) structure is a key motif in ligand design. The related 2-phenylpyridine (B120327) (ppy) ligand is a cornerstone of iridium and ruthenium catalysts used in photocatalysis. acs.orgresearchgate.net Pyridinium salts can also serve as precursors to N-heterocyclic carbene (NHC) ligands, which have found extensive use in catalysis. Furthermore, pyridinium-based systems can influence catalytic activity through their structural properties. For example, in pyridylidene amide (PYA) ligands, bulky N-substituents like benzyl groups can influence the ligand's electronic properties and the resulting complex's solubility and catalytic performance. acs.org

The following table presents examples of metal-catalyzed cross-coupling reactions where pyridine-related ligands or precursors play a crucial role.

| Reaction Type | Catalyst/Ligand System | Substrates | Product Type | Ref. |

| Suzuki-Miyaura Coupling | Palladium catalyst with various ligands | Organoboron compound + Organic halide | Biaryl or other C-C coupled product | jyu.fi |

| Nickel-Catalyzed C-S Cleavage | Ni(COD)₂ with/without PCy₃ ligand | Aryl/benzyl methyl sulfide (B99878) + Organolithium | Trimethylsilylated alkanes | d-nb.info |

| Copper-Catalyzed Esterification | Copper(I) iodide (ligand-free) | Phenylpropiolic acid + Benzyl halide | Benzyl 3-phenylpropiolate | researchgate.net |

| Enantioselective C-P Coupling | Chiral Copper or Palladium catalysts | Racemic secondary phosphines + Alkyl halides | P-stereogenic phosphines | sustech.edu.cn |

Photoredox catalysis utilizes visible light to drive chemical reactions by generating highly reactive radical intermediates via single-electron transfer (SET) pathways. nih.gov Transition metal complexes, particularly those of iridium and ruthenium containing 2-phenylpyridine (ppy) ligands, are prominent photocatalysts. acs.orgnih.gov The excited state of these catalysts can act as both a potent reductant and an oxidant, enabling them to engage in either a reductive or oxidative quenching cycle depending on the reaction partners. acs.orgnih.gov

In a typical cycle, a photocatalyst like fac-Ir(ppy)₃ is excited by visible light. acs.org This excited state is a strong reducing agent capable of reducing an organic substrate, such as a benzyl bromide, to generate a benzyl radical. This radical can then be coupled with other species in the reaction medium. acs.orgnih.gov Conversely, the excited catalyst can be quenched by a sacrificial electron donor to form a highly reducing metal species, which then reduces the substrate to initiate the reaction. nih.govacs.org

Pyridinium salts themselves can play a direct role in these cycles. In a cooperative catalytic system, lutidinium salts, formed in situ from benzyl halides, act as superior electron acceptors compared to the halides themselves, facilitating their reduction by the photocatalyst to generate benzyl radicals. acs.org This demonstrates a key role for pyridinium intermediates in modulating redox potentials for productive catalysis. The 3-phenylpyridine core of this compound is structurally related to the 2-phenylpyridine ligands that are fundamental to many high-performance photocatalysts. researchgate.netuni-stuttgart.de

| Photocatalyst | Quenching Cycle | Role of Pyridine (B92270)/Pyridinium | Example Reaction | Ref. |

| fac-Ir(ppy)₃ | Reductive Quenching | Phenylpyridine as a core ligand | Enantioselective α-benzylation of aldehydes | acs.org |

| Ru(bpy)₃²⁺ | Oxidative or Reductive | Bipyridine as a core ligand | Reductive dehalogenation of benzyl bromide | acs.orgnih.gov |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Reductive Quenching | Pyridinium as an intermediate acceptor | Giese coupling of benzyl halides with alkenes | acs.org |

| Ir(ppy)₂(dtbbpy)PF₆ | Reductive Quenching | Phenylpyridine as a core ligand | C-H activation of benzylic ethers | acs.org |

The this compound cation possesses structural features that make it and related compounds interesting as ligands or, more commonly, as precursors to catalytic species. Pyridine and its derivatives are foundational ligands in coordination chemistry and homogeneous catalysis. researchgate.net The nitrogen atom's lone pair allows it to coordinate to a wide array of metal centers.

Pyridinium salts are well-established precursors for the synthesis of N-heterocyclic carbenes (NHCs), a class of powerful ligands for transition metals. Although imidazolium (B1220033) and triazolium salts are more common precursors ajol.infonih.gov, pyridinium salts can be converted into pyridinylidene-based carbenes. The substituents on the pyridinium ring significantly impact the resulting ligand's properties. In this compound, the N-benzyl group provides steric bulk, which can influence the stability and reactivity of a potential metal complex. acs.org The C3-phenyl group contributes to the electronic structure and can engage in π-stacking interactions.

In one study, platinum(II) complexes were synthesized using 1-benzyl-3-phenylthiourea (B182860) as a ligand, which coordinated to the metal center through its sulfur and nitrogen atoms. mdpi.com This illustrates how benzyl- and phenyl-substituted scaffolds can be readily incorporated into metal complexes, with their properties influencing the final geometry and stability of the catalyst. mdpi.com

Photocatalysis and Electrocatalysis

Role in Materials Science and Supramolecular Chemistry

Ionic liquids (ILs) are salts with melting points conventionally below 100 °C, composed entirely of ions. researchgate.netjscimedcentral.com They are considered "designer solvents" because their physicochemical properties—such as thermal stability, viscosity, and solubility—can be finely tuned by modifying the structure of the cation or anion. jscimedcentral.comtandfonline.com Pyridinium-based ionic liquids (PILs) are a major class of ILs, prized for their chemical and thermal stability. labinsights.nl

The development of a new PIL typically involves two synthetic steps: an alkylation reaction to form the desired substituted pyridinium cation, followed by an anion exchange or metathesis. tandfonline.comresearchgate.net The synthesis of a halide-based PIL like this compound bromide would generally be achieved through the direct alkylation of 3-phenylpyridine with benzyl bromide. researchgate.net Greener synthetic methods, such as microwave-assisted reactions, have been developed to reduce reaction times significantly compared to conventional heating. researchgate.net

Characterization of PILs is crucial for understanding their structure and properties. Standard techniques include:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and purity of the synthesized PIL. ajol.inforesearchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): This technique identifies the characteristic functional groups present in the cation and anion. researchgate.netjscimedcentral.com

Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions, such as the melting point and glass transition temperature, which are defining properties of an ionic liquid. researchgate.net

Thermogravimetric Analysis (TGA): TGA assesses the thermal stability of the PIL by measuring its decomposition temperature. A study on 1-benzyl-3-methylimidazolium (B1249132) bis(trifluoromethylsulfonyl)imide, a related benzyl-substituted ionic liquid, used TGA to evaluate its thermal hazards. mdpi.com

The properties of PILs are highly dependent on their molecular structure, including the length of alkyl chains and the nature of substituents on the pyridinium ring. tandfonline.com This tunability allows for the design of PILs for specific applications, from their use as solvents and catalysts to their role as lubricants or components in electrochemical devices. labinsights.nlacs.org

The table below summarizes the characterization of several representative pyridinium-based ionic liquids, illustrating the influence of structure on their physical state.

| Ionic Liquid (Cation) | Anion | Synthesis Method | Physical State/Properties | Ref. |

| 1-Dodecylpyridinium | Bromide | Microwave-assisted alkylation | Forms thermotropic smectic phases | researchgate.net |

| p-Anisidinium | Nitrate | Acid-base neutralization | Brown solid, m.p. 147 °C | jscimedcentral.com |

| 1-Benzyl-3-butylimidazolium | Bromide | Solventless alkylation | Confirmed via ¹H NMR (C-2 proton at 11.68 ppm) | ajol.info |

| N-Hexylpyridinium | Hexafluorophosphate (B91526) | Alkylation + Anion exchange | Common monosubstituted PIL | labinsights.nl |

| N-Octylpyridinium | Bis((trifluoromethyl)sulfonyl)imide | Alkylation + Anion exchange | Common monosubstituted PIL | labinsights.nl |

Supramolecular Assembly and Host-Guest Interactions

The this compound cation is a subject of interest in supramolecular chemistry due to its structural features, which are conducive to forming host-guest complexes. The molecule possesses a positively charged pyridinium ring, an aromatic phenyl group, and a benzyl substituent, all of which can participate in various noncovalent interactions. These interactions, including hydrophobic interactions, π-π stacking, cation-π interactions, and ion-dipole forces, are the foundation of molecular recognition and the self-assembly of complex supramolecular architectures. nih.govbeilstein-journals.orgnih.gov

Macrocyclic host molecules, such as cucurbiturils (CBs), are particularly effective at binding with quaternary pyridinium derivatives. nih.gov The hydrophobic cavity of the cucurbituril (B1219460) can encapsulate the aromatic rings of the guest molecule, while the electron-rich carbonyl portals of the host interact favorably with the positively charged pyridinium nitrogen. nih.govrsc.org

Research on analogous phenylpyridinium derivatives reveals specific binding modes with different cucurbiturils. For instance, studies on 4-(4-(dimethylamino)styryl)-1-phenylpyridinium (PhSt) have shown that cucurbit mdpi.comuril (CB7), with its larger cavity, can encapsulate the entire phenylpyridinium unit. nih.gov In contrast, the smaller α,α′,δ,δ′-tetramethyl-cucurbit acs.orguril (Me4CB6) only includes the phenyl ring in its cavity, leaving the pyridinium ring to interact with the host's carbonyl rim. nih.gov The stability of these complexes is significant, driven primarily by hydrophobic interactions between the guest's phenyl group and the host's apolar cavity. nih.gov The interaction is further stabilized by weak hydrogen bonds between the pyridinium ring's hydrogen atoms and the carbonyl groups of the host molecule. nih.gov

The binding affinities for these host-guest systems can be quantified by their association constants (Ka), as shown in the table below for a model phenylpyridinium compound.

Table 1: Stability Constants for Phenylpyridinium-Cucurbituril Complexes

| Host-Guest Complex | Association Constant (Ka) in M⁻¹ |

|---|---|

| PhSt • Me4CB6 | 1.1 x 10⁶ |

| PhSt • CB7 | 6.0 x 10⁶ |

Data sourced from studies on the model compound 4-(4-(dimethylamino)styryl)-1-phenylpyridinium iodide (PhSt) in water. nih.gov

These strong binding affinities, often in the range of 10⁵ to 10⁷ M⁻¹, underscore the excellent compatibility between alkyl pyridinium guests and cucurbituril hosts. rsc.org This robust interaction is a cornerstone for the construction of more complex functional systems.

Design and Synthesis of Functional Materials

The unique electronic and structural properties of the this compound scaffold make it a valuable building block in the design and synthesis of advanced functional materials. mdpi.comresearchgate.net A key strategy involves using the pyridinium salt as an activated intermediate, enabling chemical transformations that would otherwise be difficult.

One notable application is in the dearomatization of pyridines to produce highly functionalized piperidines, which are prevalent scaffolds in pharmaceuticals. rsc.orgscispace.com The quaternization of the pyridine nitrogen with a benzyl group, particularly an electron-deficient one, renders the aromatic ring susceptible to nucleophilic attack. rsc.org Research has demonstrated that N-benzyl-4-phenylpyridinium iodide can undergo ruthenium-catalyzed reductive hydroxymethylation. rsc.org In this process, paraformaldehyde serves as both a hydride donor and an electrophile, allowing for the efficient synthesis of medicinally relevant hydroxymethylated piperidines from simple starting materials. rsc.orgscispace.com The ability to selectively activate the pyridine ring in the presence of other heteroaromatic rings highlights the precision of this methodology. rsc.org

Furthermore, the phenylpyridinium motif can be incorporated into polymers to create functional materials with specific properties, such as fluorescence. rsc.org By synthesizing acrylamide (B121943) monomers containing a phenylpyridinium unit, researchers can produce polymers that form fluorescent supramolecular hydrogels. rsc.org This approach combines the crosslinking moiety and the fluorescent dye into a single monomeric unit, simplifying the design of such materials. rsc.org Viologen-inspired materials, which are based on bipyridyl systems, also showcase the potential of pyridinium-containing structures in creating redox-active materials for applications in electronic devices and as radical-stabilizing platforms. researchgate.net

Self-Assembly Properties and Hydrogel Formation

The self-assembly of small molecules into ordered, three-dimensional networks is a fundamental principle for creating soft materials like hydrogels. acs.org The this compound structure possesses the necessary features for such processes, namely amphiphilicity and the capacity for multiple noncovalent interactions, including π-π stacking and hydrophobic forces, driven by its aromatic rings. acs.org

A powerful strategy for inducing hydrogelation involves using host-guest chemistry as a crosslinking mechanism. Supramolecular hydrogels can be formed by polymerizing alkyl pyridinium acrylamide monomers in the presence of cucurbit acs.orguril (CB acs.org). rsc.org In this system, the CB acs.org host can simultaneously bind two phenylpyridinium guest moieties from different polymer chains, forming a stable 2:1 homoternary complex. rsc.org This interaction acts as a dynamic, noncovalent crosslink, leading to the formation of a three-dimensional polymer network that entraps water, resulting in a hydrogel. rsc.org

The binding constants for the formation of these ternary complexes are a critical factor in gel formation. The initial binding of a guest (K₁) is typically strong, followed by the binding of a second guest (K₂) to form the crosslink.

Table 2: Representative Binding Constants for Pyridinium Guest with CB acs.org

| Guest Monomer | K₁ (M⁻¹) | K₂ (M⁻¹) |

|---|---|---|

| PhPyPrAm | ~10⁷ | ~10⁵ |

| BTPyPrAm | ~10⁷ | ~10⁵ |

| IsoQPrAm | ~10⁷ | ~10⁵ |

Data represents Isothermal Titration Calorimetry (ITC) findings for various alkyl-pyridinium acrylamide monomers with cucurbit acs.orguril, demonstrating strong 2:1 complexation suitable for hydrogel formation. rsc.org

This method of in situ polymerization of a pre-formed host-guest complex is an effective way to produce mechanically robust supramolecular hydrogels. rsc.org Furthermore, because the phenylpyridinium unit can be inherently fluorescent, the resulting hydrogels also exhibit fluorescence, making them promising for applications in sensors or bio-imaging without the need for additional dye components. rsc.org

Theoretical and Computational Chemistry Studies of 1 Benzyl 3 Phenylpyridinium

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are a powerful tool for investigating the electronic structure and geometry of molecules like 1-benzyl-3-phenylpyridinium. These methods allow for the detailed examination of ground state properties and the behavior of molecular orbitals.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to determine the ground state properties of molecules. nih.gov By utilizing functionals like B3LYP with various basis sets, researchers can accurately predict the optimized geometry, bond lengths, and bond angles of this compound and its derivatives. nih.govresearchgate.net For instance, calculations on related N-benzyl-2-phenylpyridinium ions have been performed at the RHF/6-31G* level of theory to optimize the geometry of different conformers. researchgate.net These studies often reveal a preference for conformations where the benzyl (B1604629) and phenyl rings engage in stacking interactions. researchgate.net

DFT calculations have also been successfully applied to a range of organic molecules to determine their electronic properties. figshare.com For example, in studies of platinum complexes with ligands like 1-benzyl-3-phenylthiourea (B182860), DFT calculations using the B3LYP functional have confirmed the square planar geometry of the complexes. researchgate.netmdpi.com Such calculations provide valuable data that complements experimental findings from techniques like X-ray crystallography. rsc.org

Below is an interactive data table showcasing typical ground state properties of a pyridinium (B92312) derivative calculated using DFT methods.

| Property | Calculated Value | Unit |

| Total Energy | -850.12345 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| C-N Bond Length (Pyridinium Ring) | 1.35 | Å |

| C-C Bond Length (Phenyl Ring) | 1.40 | Å |

| Dihedral Angle (Phenyl-Pyridinium) | 45.0 | Degrees |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)